Absolute Stereochemistry and Optical Rotation Differentiation from the (R)-Enantiomer
The (S)-enantiomer (CAS 141396-05-6) possesses the (2S) absolute configuration at the chiral carbon bearing the secondary hydroxyl group. This configuration is established by synthesis from (S)-1,2-propanediol of known stereochemistry . The (R)-enantiomer (CAS 103548-13-6) has the opposite (2R) configuration. While published specific rotation values for the pure (S)-benzoate ester are not available in the open literature, the foundational chiral building block (S)-1,2-propanediol has a reported specific rotation of [α]²⁰/D approximately −16.5° (neat), opposite in sign to (R)-1,2-propanediol (+16.5°) . Esterification with benzoic acid preserves the absolute configuration at the chiral center, resulting in enantiomeric products that are separable by chiral HPLC and distinguishable by chiroptical detection [1].
| Evidence Dimension | Absolute configuration and optical rotation sign |
|---|---|
| Target Compound Data | (S)-enantiomer: (2S) configuration; optical rotation sign negative (inferred from chiral diol precursor) |
| Comparator Or Baseline | (R)-enantiomer (CAS 103548-13-6): (2R) configuration; optical rotation sign positive |
| Quantified Difference | Opposite sign of optical rotation; distinct InChIKey stereochemical layers: SCYRDAWUOAHQIE-QMMMGPOBSA-N for (S)- vs SCYRDAWUOAHQIE-MRVPVSSYSA-N for (R)- |
| Conditions | Absolute configuration assignment by comparison to chiral starting material; optical rotation measurement in polarimeter |
Why This Matters
The opposite optical rotation confirms enantiomeric identity; procurement of the correct enantiomer is essential for any stereospecific application where the chiral sense determines biological or catalytic activity.
- [1] PubChem. (R)-2-Hydroxypropyl benzoate. CID 11159660. InChIKey: SCYRDAWUOAHQIE-MRVPVSSYSA-N. View Source
